2-Bromo-5-fluoro-4-iodobenzaldehyde
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Overview
Description
2-Bromo-5-fluoro-4-iodobenzaldehyde is an aromatic compound with the molecular formula C7H3BrFIO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and iodine atoms. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Bromo-5-fluoro-4-iodobenzaldehyde typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes the bromination, fluorination, and iodination of benzaldehyde under controlled conditions. The specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving the desired product with high purity and yield .
Chemical Reactions Analysis
2-Bromo-5-fluoro-4-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, fluorine, or iodine) are replaced by other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, silver fluoride for fluorination, and iodine monochloride for iodination. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-5-fluoro-4-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers .
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-iodobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
2-Bromo-5-fluoro-4-iodobenzaldehyde can be compared with other similar compounds, such as:
4-Bromo-2-fluoro-5-iodobenzaldehyde: Similar in structure but with different positions of the substituents, leading to variations in reactivity and applications.
2-Fluoro-5-iodobenzaldehyde: Lacks the bromine atom, which can affect its chemical properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical behavior.
Properties
Molecular Formula |
C7H3BrFIO |
---|---|
Molecular Weight |
328.90 g/mol |
IUPAC Name |
2-bromo-5-fluoro-4-iodobenzaldehyde |
InChI |
InChI=1S/C7H3BrFIO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H |
InChI Key |
QEVUZKGSBISQGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)Br)C=O |
Origin of Product |
United States |
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